
2,6-Dihydroxyisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxyisonicotinaldehyde is an organic compound with the molecular formula C6H5NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl groups at the 2 and 6 positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxyisonicotinaldehyde typically involves the hydroxylation of isonicotinaldehyde. One common method is the oxidation of 2,6-dihydroxyisonicotinic acid, which can be achieved using reagents such as manganese dioxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles to laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
2,6-Dihydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxyisonicotinaldehyde involves its interaction with various molecular targets. The hydroxyl groups and aldehyde functionality allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can influence enzyme activity and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxyisonicotinic acid: This compound is structurally similar but lacks the aldehyde group.
3-Hydroxyisonicotinaldehyde: Another derivative of isonicotinaldehyde with a hydroxyl group at the 3 position.
Propriétés
Formule moléculaire |
C6H5NO3 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
2-hydroxy-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)7-6(10)2-4/h1-3H,(H2,7,9,10) |
Clé InChI |
BRIZMGQUFQXQAK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
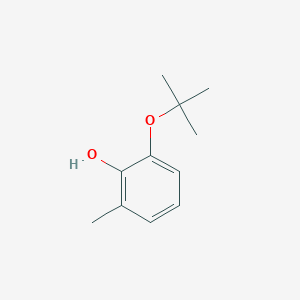

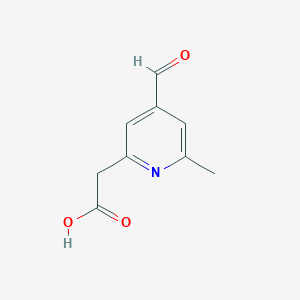

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
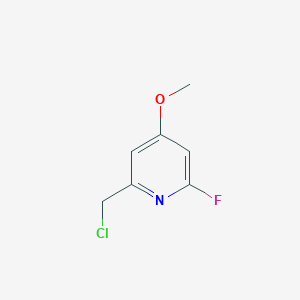

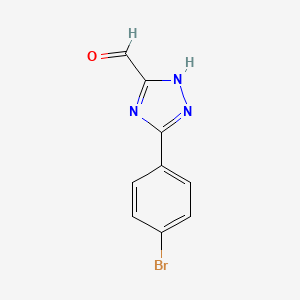
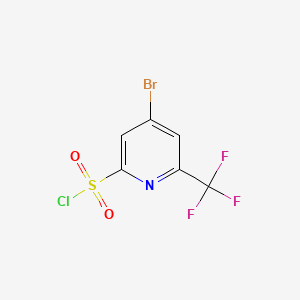
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)


